4,5-Difluoro-2-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWJWYFYDQUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661262 | |
| Record name | 4,5-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-82-4 | |
| Record name | 4,5-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current State of Research and Emerging Areas for 4,5 Difluoro 2 Methylbenzonitrile
Strategic Approaches for the Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. These strategies primarily revolve around the construction of the cyanated and di-fluorinated benzene (B151609) ring system from various precursors.
Precursor-Based Synthetic Routes
A prominent and logical precursor for the synthesis of this compound is 4,5-Difluoro-2-methylaniline. This commercially available starting material provides a direct pathway to the target molecule through the Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.
The Sandmeyer reaction involves the diazotization of the primary aromatic amine with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid, to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to introduce the nitrile functionality. The reaction is known for its reliability and broad applicability in the synthesis of aryl nitriles.
| Precursor | Reagents | Reaction Type | Product |
| 4,5-Difluoro-2-methylaniline | 1. NaNO₂, HCl 2. CuCN | Sandmeyer Reaction | This compound |
While specific yield and detailed reaction conditions for the synthesis of this compound via this exact Sandmeyer reaction are not extensively documented in publicly available literature, the general protocol for Sandmeyer cyanation is well-established and offers a high probability of success for this transformation. organic-chemistry.orgblogspot.comresearchgate.net
Halogenation and Cyanation Strategies
An alternative synthetic strategy involves the direct cyanation of a pre-functionalized difluorotoluene derivative. A plausible route would start with 1,2-difluoro-4-methylbenzene, which would first be halogenated, for instance, through bromination, to introduce a leaving group at the desired position, yielding a halo-1,2-difluoro-4-methylbenzene. This halogenated intermediate can then undergo a cyanation reaction.
Modern palladium-catalyzed cyanation reactions have emerged as powerful tools for the introduction of the nitrile group onto aryl halides. nih.gov These methods often utilize a palladium catalyst in conjunction with a cyanide source, such as zinc cyanide (Zn(CN)₂), which is noted to be less toxic than other cyanide salts. nih.gov The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction and can range from phosphine-based ligands to more complex systems. These reactions are valued for their high functional group tolerance and milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov
A practical method for palladium-catalyzed cyanation of aryl halides using Pd/C as a heterogeneous catalyst has been developed, which can be applied to various aryl bromides and activated aryl chlorides. organic-chemistry.org
| Starting Material | Intermediate | Reagents for Cyanation | Reaction Type | Product |
| 1,2-Difluoro-4-methylbenzene | 4-Bromo-1,2-difluoro-5-methylbenzene | Pd catalyst, Zn(CN)₂ | Palladium-Catalyzed Cyanation | This compound |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific applications of MCRs for the direct synthesis of this compound are not prominently reported, the principles of well-known MCRs like the Ugi and Passerini reactions can be conceptually applied.
The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. researchgate.net To synthesize a benzonitrile derivative, a modified Ugi reaction could be envisioned where one of the components carries the difluoro-methylphenyl moiety and subsequent chemical transformations would lead to the nitrile group.
The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net Similar to the Ugi reaction, a strategically chosen set of reactants could potentially lead to a precursor of this compound.
The development of novel MCRs is an active area of research, and it is plausible that new methodologies could be devised for the direct and efficient synthesis of highly substituted aromatic nitriles like the target compound.
Catalytic Systems in the Synthesis and Functionalization of this compound
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis offer powerful platforms for the synthesis and subsequent functionalization of this compound.
Transition Metal-Catalyzed Transformations
As discussed in the context of halogenation and cyanation strategies, palladium-catalyzed cross-coupling reactions are paramount for the synthesis of aryl nitriles from aryl halides. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand is critical to the success of these reactions. nih.gov Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been successfully employed in the cyanation of aryl halides. organic-chemistry.org
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at temperatures ranging from room temperature to 40 °C in aqueous media, utilizing zinc cyanide as the cyanide source. organic-chemistry.orgnih.govorganic-chemistry.org Nickel-catalyzed cyanation reactions have also emerged as a viable alternative, with some methods utilizing photochemically enabled catalysis. organic-chemistry.orgnih.gov
| Catalyst System | Reactants | Reaction Type |
| Pd/C, dppf | Aryl halide, Zn(CN)₂ | Heterogeneous Palladium-Catalyzed Cyanation |
| Pd(OAc)₂, Ligand | Aryl halide, K₄[Fe(CN)₆] | Homogeneous Palladium-Catalyzed Cyanation |
| NiI₂, dtbbpy (photochemically enabled) | Aryl halide, 1,4-dicyanobenzene | Nickel-Catalyzed Cyanation |
These catalytic systems are not only crucial for the synthesis of this compound but also for its potential subsequent functionalization, where the nitrile group or the aromatic ring could be further modified.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. While specific organocatalytic methods for the direct synthesis of this compound are not well-documented, the principles of organocatalysis can be applied to key bond-forming reactions.
For instance, organocatalytic methods for the cyanation of various substrates are an area of growing interest. These reactions could potentially offer metal-free alternatives for the synthesis of aryl nitriles. The development of organocatalysts for the activation of aryl halides or for facilitating nucleophilic aromatic substitution reactions could pave the way for new synthetic routes to fluorinated benzonitriles.
Furthermore, the functionalization of the methyl group or the aromatic ring of this compound could be achieved using organocatalytic methods, such as asymmetric transformations to introduce chirality.
Green Chemistry Principles in the Synthesis of Fluorinated Benzonitriles
The synthesis of fluorinated benzonitriles, including this compound, is increasingly being guided by the principles of green chemistry to enhance safety, reduce environmental impact, and improve efficiency. dovepress.com These principles focus on developing chemical processes that are more sustainable by design, addressing aspects such as the use of safer chemicals and solvents, energy efficiency, and waste reduction. dovepress.comeurekalert.org
A significant focus in the greener synthesis of fluorinated benzonitriles is the move away from hazardous reagents. dovepress.com Traditional fluorination methods often employ toxic and difficult-to-handle substances like SO2F2 gas or KHF2. eurekalert.org Research now emphasizes the use of safer alternatives. For instance, processes are being developed that avoid lachrymatory and hazardous bromo intermediates. google.com One such approach involves the conversion of a fluoro-methylbenzaldehyde to the corresponding benzonitrile using sodium bisulphate monohydrate in toluene (B28343), which circumvents more toxic reagents. google.com
The use of catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more efficient substances. In the context of fluorobenzonitrile synthesis, novel catalyst systems are being developed to facilitate reactions under milder conditions. For example, the chlorine-fluorine exchange reaction, a common method for introducing fluorine, can be catalyzed by quaternary ammonium (B1175870) compounds. google.com This allows the reaction to proceed at significantly lower temperatures (80° to 220° C) compared to traditional methods that require temperatures from 200°C to over 300°C, leading to substantial energy savings. google.com Furthermore, these catalysts can tolerate a water content of up to 3% in the alkali metal fluoride (B91410), eliminating the need for pre-treatment of technical grade reagents like potassium fluoride. google.com
The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace high-boiling, potentially toxic solvents with more environmentally benign alternatives. google.comrsc.org Ionic liquids, such as methylimidazole-based compounds, have been explored as catalysts and reaction media, which can improve reaction selectivity and conversion rates. patsnap.com While some processes for fluorobenzonitriles still use aprotic dipolar solvents, the ability to carry out reactions in the absence of a solvent or in greener solvents like toluene represents a significant advancement. google.comgoogle.com
Improving atom economy and reducing waste are also key objectives. Processes that achieve high conversion rates and selectivity minimize the formation of by-products. For instance, using a dual catalyst system of cuprous bromide and a methylimidazole ionic liquid in the synthesis of a nitro-trifluoromethylbenzonitrile resulted in a conversion rate of over 96% and selectivity of over 95%. patsnap.com Similarly, the hydrogenolysis of tetrafluorodicyanobenzenes to produce tetrafluorobenzonitriles can achieve a conversion of 95% or above with the use of a palladium catalyst on activated carbon in the presence of a zeolite. google.com The zeolite plays a crucial role in adsorbing water from the reaction system, which can otherwise inhibit the catalyst. google.com
Recent innovations have also focused on developing one-step, environmentally friendly conversion processes. For example, a novel method for synthesizing sulfonyl fluorides utilizes a combination of SHC5® (a chlorinating agent) and potassium fluoride (KF) to convert thiols and disulfides. eurekalert.orgsciencedaily.com This process is notable for producing only non-toxic salts like NaCl and KCl as by-products, thus having a minimal environmental impact. eurekalert.orgsciencedaily.com Such advancements highlight the ongoing trend towards creating synthetic pathways for fluorinated compounds that are not only efficient but also inherently safer and more sustainable. sciencedaily.com
The table below summarizes various catalytic systems and their benefits in the synthesis of fluorinated benzonitriles, illustrating the application of green chemistry principles.
| Catalyst System | Substrate Type | Reaction | Green Chemistry Benefits |
| Quaternary ammonium compounds | Chlorobenzonitriles | Chlorine-fluorine exchange | Lower reaction temperatures (80-220°C); tolerates moisture in reagents. google.com |
| Cuprous bromide and methylimidazole ionic liquid | 3-nitro-4-chlorobenzotrifluoride | Cyanation | High conversion (>96%) and selectivity (>95%); reduces waste. patsnap.com |
| Palladium on activated carbon with zeolite | Tetrafluorodicyanobenzenes | Hydrogenolysis | High conversion (≥95%); zeolite removes catalyst inhibitors like water. google.com |
| Tetrabutylammonium fluoride (TBAF) | Aromatic nitriles | Hydrosilylation | Metal-free catalysis; mild reaction conditions (room temperature). researchgate.net |
Mechanistic Elucidation of Reactions Involving 4,5 Difluoro 2 Methylbenzonitrile
Reaction Pathways and Intermediates in Nitrile Chemistry of Fluorinated Aromatics
The chemistry of the nitrile group in fluorinated aromatic compounds like 4,5-Difluoro-2-methylbenzonitrile is multifaceted. Beyond its role as an activating group for nucleophilic substitution, the nitrile moiety itself can participate in a variety of transformations.
In the presence of transition metal complexes, particularly those of nickel(0), fluorinated benzonitriles can undergo C-CN bond activation. The reaction typically proceeds through an initial η²-nitrile complex, where the nickel center coordinates to the pi system of the nitrile group. This intermediate can then convert to a more stable C-CN bond activation product. chemimpex.com Density Functional Theory (DFT) calculations on related fluorinated benzonitriles have shown that η²-nitrile complexes and the subsequent C-CN bond activation products are stable, isolable intermediates. chemimpex.com
Another significant reaction pathway for the nitrile group is its transformation into other functional groups. For instance, the hydrolysis of the nitrile in 4-fluoro-2-methylbenzonitrile (B118529) under strongly basic conditions yields 4-fluoro-2-methylbenzoic acid. While this is a common transformation, the synthesis of the starting benzonitrile (B105546) can be complex.
Impact of Fluorine Substitution on Reaction Mechanisms and Regioselectivity
The two fluorine atoms in this compound exert a profound influence on its reactivity, primarily through their strong electron-withdrawing inductive effects. This electronic perturbation is key to understanding the mechanisms and regioselectivity of its reactions.
In the context of nucleophilic aromatic substitution (SNAr), the fluorine atoms, along with the nitrile group, activate the aromatic ring towards attack by nucleophiles. The high electronegativity of fluorine stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov This stabilization lowers the activation energy of the nucleophilic addition step, which is often the rate-determining step of the reaction.
The positions of the fluorine atoms are critical in determining which sites on the aromatic ring are most susceptible to nucleophilic attack. In this compound, the fluorine atoms are located at positions 4 and 5. The combined electron-withdrawing effects of the two fluorine atoms and the nitrile group at position 2 make the carbon atoms to which the fluorines are attached (C4 and C5) electrophilic and thus prime targets for nucleophiles.
The regioselectivity of SNAr reactions on difluorinated aromatic compounds is a subject of detailed study. For instance, in the reaction of 4,5-difluoro-1,2-dinitrobenzene with various amines, substitution of a fluorine atom is consistently observed over the displacement of a nitro group. nih.gov The precise position of substitution (i.e., at C4 or C5) in this compound will be governed by a combination of electronic and steric factors. The methyl group at position 2 may exert a steric influence on the approach of the nucleophile to the C4 position. DFT calculations on similar systems have been employed to predict the relative stabilities of isomeric Meisenheimer complexes, thereby forecasting the most likely site of substitution.
Kinetic and Thermodynamic Investigations of Reactivity Profiles
Kinetic and thermodynamic studies provide quantitative insights into the reactivity of fluorinated benzonitriles. For the C-CN bond activation of fluorinated benzonitriles by nickel complexes, thermodynamic parameters for the equilibrium between the η²-nitrile complex and the C-C activated product have been determined experimentally. chemimpex.com These studies reveal the relative stabilities of the intermediates involved in the reaction pathway.
The reactivity of aryl fluorides in SNAr reactions is noteworthy. Despite fluorine being a poor leaving group in the context of aliphatic SN2 reactions, it is an excellent leaving group in SNAr. This is because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I.
Recent research has also explored the possibility of concerted SNAr mechanisms, where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. These concerted pathways are more likely for less-activated aryl fluorides.
Below is a table summarizing kinetic data for representative SNAr reactions of activated aryl fluorides with amines, illustrating the influence of the aromatic system and the nucleophile on the reaction rate.
| Aryl Fluoride (B91410) | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 25 | 4.5 x 10⁻⁴ M⁻¹s⁻¹ |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 6.3 x 10¹ M⁻¹s⁻¹ |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Ethanol | Reflux | High Yield (88%) |
This table presents representative data from the literature on analogous compounds to illustrate general reactivity trends. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways of Difluorobenzonitriles
The most prevalent reaction pathway for difluorobenzonitriles in the presence of nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is particularly relevant for this compound due to the activating effects of the two fluorine atoms and the nitrile group.
The generally accepted mechanism for SNAr reactions proceeds in two steps:
Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing fluorine and nitrile substituents.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substitution product.
The regioselectivity of this process in this compound is a critical consideration. The nucleophile can potentially attack either C4 or C5. The relative stability of the two possible Meisenheimer complexes will determine the major product. The electron-withdrawing nitrile group at C2 and the methyl group at C2 will influence the electron distribution in the ring and the steric accessibility of the two fluorine-bearing carbons. Computational studies, such as DFT calculations, are powerful tools for predicting the regiochemical outcome by comparing the energies of the transition states and intermediates for attack at each position.
For instance, in the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines, a switch in regioselectivity is observed compared to reactions with primary or secondary amines, highlighting that the nature of the nucleophile can also play a crucial role in directing the substitution. While not a benzonitrile, this example underscores the subtle factors that can influence regioselectivity in SNAr reactions.
Exploration of Derivatives and Structural Modifications of 4,5 Difluoro 2 Methylbenzonitrile
Synthesis of Analogues and Homologues of Difluoro-methylbenzonitriles
The synthesis of analogues and homologues of 4,5-Difluoro-2-methylbenzonitrile allows for a systematic investigation of structure-activity relationships. By altering the substitution pattern on the aromatic ring, chemists can fine-tune the molecule's properties.
One common approach to synthesizing analogues is through nucleophilic aromatic substitution reactions on precursors like 4-fluoro-2-methylbenzonitrile (B118529). For instance, this compound can react with bicarbazole to produce an emitter with thermally activated delayed fluorescence (TADF) characteristics. ossila.com The resulting molecule, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile), demonstrates enhanced thermal stability due to the methyl group. ossila.com
The synthesis of other difluoro-methylbenzonitrile isomers, such as 3,5-Difluoro-2-methylbenzonitrile, provides a different set of electronic and steric influences. innospk.com This off-white to white crystalline powder is a key intermediate in the production of advanced materials. innospk.com Another related compound, 2,6-difluoro-4-hydroxybenzonitrile, can be synthesized from 3,5-difluoroaniline (B1215098) through a multi-step process involving bromination, diazotization hydrolysis, and cyanidation. researchgate.net
The following table summarizes some of the synthesized analogues and their precursors:
| Precursor Compound | Resulting Analogue | Key Features of Analogue |
| 4-Fluoro-2-methylbenzonitrile | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | TADF emitter with enhanced thermal stability ossila.com |
| 3,5-Difluoroaniline | 2,6-Difluoro-4-hydroxybenzonitrile | Intermediate for further chemical synthesis researchgate.net |
Derivatization through the Nitrile Group
The nitrile group (-CN) of this compound is a versatile functional handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Common derivatization reactions of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.
For example, the nitrile group in related benzonitrile (B105546) derivatives can be a key site for creating biologically active molecules. In the synthesis of bacterial peptide deformylase inhibitors, a biphenyl-2-carbonitrile scaffold is utilized, where the nitrile group is a crucial part of the final structure. nih.gov
The choice of derivatization reagent is critical and depends on the desired outcome and the presence of other functional groups. gcms.cz For instance, in gas chromatography (GC) analysis, derivatization is often employed to improve the volatility and thermal stability of analytes. chemcoplus.co.jp While not directly about this compound, the principles of derivatization using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are broadly applicable to compounds with reactive functional groups. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Functionalization of the Aromatic Ring
Further modification of this compound can be achieved by targeting the aromatic ring. The existing substituents—two fluorine atoms and a methyl group—direct the position of incoming electrophiles or nucleophiles.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at the positions activated by the methyl group and not deactivated by the fluorine atoms. Conversely, nucleophilic aromatic substitution can replace one of the fluorine atoms, particularly if an electron-withdrawing group is present in a suitable position.
The synthesis of trelagliptin (B1683223) succinate, a drug for type II diabetes, utilizes 4-fluoro-2-methylbenzonitrile as a building block, highlighting the importance of functionalizing the aromatic ring in the synthesis of active pharmaceutical ingredients (APIs). ossila.com
Stereochemical Considerations in Derivative Synthesis
When synthesizing derivatives of this compound, the introduction of new chiral centers can lead to the formation of stereoisomers. The control of stereochemistry is often crucial, especially in the synthesis of pharmaceuticals and other biologically active molecules.
For example, in the synthesis of methyl (Z)-(4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ylidene)acetate, a stereoselective Horner-Wadsworth-Emmons reaction is employed to achieve the desired Z-isomer. nih.gov This demonstrates the importance of selecting appropriate reagents and reaction conditions to control the stereochemical outcome.
Similarly, studies on the addition of cyanide ions to tetrahydropyridinium derivatives have shown that the reaction can proceed in a stereospecific manner to afford trans diastereoisomers. researchgate.net While this example does not directly involve this compound, it illustrates a fundamental principle of stereocontrol that is relevant to the synthesis of its derivatives.
Advanced Spectroscopic and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a theoretical framework to understand the fundamental electronic characteristics that govern the reactivity and stability of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.gov DFT calculations allow for the optimization of molecular geometry and the prediction of various physicochemical properties. For 4,5-Difluoro-2-methylbenzonitrile, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine its ground-state geometry and electronic properties. researchgate.net
Studies on analogous molecules, such as 2-fluoro-5-methylbenzonitrile (B33194), have demonstrated that DFT calculations can accurately predict geometrical parameters like bond lengths and angles, which are often in good agreement with experimental X-ray diffraction data. researchgate.net These calculations are essential for understanding how the substituents (fluorine, methyl, and cyano groups) influence the geometry of the benzene (B151609) ring.
Table 1: Predicted Physicochemical Properties of this compound This table displays various computational predictions for the compound's properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₂N | easycdmo.com |
| Molecular Weight | 153.13 g/mol | easycdmo.com |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | easycdmo.com |
| Consensus Log Po/w | 2.57 | easycdmo.com |
| Water Solubility (Log S) | -2.59 (Soluble) | easycdmo.com |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govchemrxiv.org These maps use a color scale, typically with red indicating regions of most negative potential (prone to electrophilic attack) and blue indicating regions of most positive potential (prone to nucleophilic attack). nih.gov
For this compound, an MEP analysis would reveal negative potential concentrated around the electronegative nitrogen atom of the cyano group and the two fluorine atoms. These sites represent the most likely areas for electrophilic interactions. nih.gov Conversely, positive potential would be located around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. nih.gov MEP analysis is a powerful indicator for understanding intermolecular interactions and substituent effects. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.comyoutube.com
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory This table outlines the primary components of FMO theory and their significance.
| Orbital/Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. mdpi.com |
Vibrational Spectroscopy for Structural and Dynamic Insights
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the molecular structure, functional groups, and vibrational modes of a compound.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This results in a unique spectrum that acts as a molecular "fingerprint." In studies of related benzonitrile (B105546) compounds, such as 2-fluoro-5-methylbenzonitrile and 4-chloro-2-methylbenzonitrile, DFT calculations have been used to compute theoretical vibrational frequencies, which show good agreement with experimental FTIR spectra. researchgate.netijtsrd.com
For this compound, characteristic absorption bands would be expected for its functional groups. The strong C≡N stretching vibration is a prominent feature in nitriles, typically appearing in the 2220-2240 cm⁻¹ range when conjugated with an aromatic ring. researchgate.net The C-F stretching vibrations would also be present, along with the various C-H and C=C stretching and bending modes of the substituted benzene ring.
Table 3: Expected FTIR Vibrational Frequencies for this compound (Based on Analogous Compounds) This table presents the probable FTIR frequencies based on data from similar molecular structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|
| C-H Stretching (Aromatic) | 3066 - 3075 | 2-Fluoro-5-methylbenzonitrile researchgate.net |
| C≡N Stretching | ~2252 | 2-Fluoro-5-methylbenzonitrile researchgate.net |
| C-CH₃ Stretching | ~1214 | 4-Bromo-2-methylbenzonitrile researchgate.net |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. Experimental and theoretical studies on similar molecules like 5-fluoro-2-methylbenzonitrile (B1332097) and 2-chloro-6-methylbenzonitrile (B1583042) have successfully assigned Raman active modes. researchgate.netorientjchem.org
In the Raman spectrum of this compound, the symmetric vibrations and those involving less polar bonds are often more intense. The C≡N stretch, while also IR active, typically shows a strong band in the Raman spectrum. orientjchem.org The aromatic ring breathing modes and C-F symmetric stretches would also be prominent features, providing a comprehensive vibrational profile when combined with FTIR data.
Table 4: Expected FT-Raman Vibrational Frequencies for this compound (Based on Analogous Compounds) This table lists potential FT-Raman frequencies derived from studies of related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|
| C-H Stretching (Aromatic) | ~3060 | 2-Fluoro-5-methylbenzonitrile researchgate.net |
| C≡N Stretching | Not specified, but typically strong | 5-Fluoro-2-methylbenzonitrile orientjchem.org |
| C-CH₃ Stretching | ~1211 | 2-Fluoro-5-methylbenzonitrile researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Dynamic Processes
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, detailed insights into the molecular framework, electronic environment of the nuclei, and through-bond scalar couplings can be obtained. These studies confirm the substitution pattern of the benzene ring and provide precise data on the chemical environment of each atom.
The primary isotopes of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) all possess a nuclear spin of ½, making them ideal for high-resolution NMR studies. For this compound, the combination of these experiments provides a complete picture of its structure.
Detailed Research Findings
The structural confirmation of this compound is achieved by a comprehensive analysis of its NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The methyl group protons (CH₃) typically appear as a singlet, though small long-range couplings to the fluorine or ring protons can sometimes be resolved. The two aromatic protons, H-3 and H-6, are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The H-3 proton is expected to be a doublet of doublets due to coupling to H-6 and the adjacent fluorine at C-4. The H-6 proton will also appear as a doublet of doublets, coupling to H-3 and the adjacent fluorine at C-5.
¹⁹F NMR Spectroscopy: Given that fluorine constitutes 100% of its natural isotope (¹⁹F), ¹⁹F NMR is a highly sensitive technique. wikipedia.org For this molecule, two distinct signals are anticipated for the two non-equivalent fluorine atoms at positions C-4 and C-5. wikipedia.org These signals are typically observed in a chemical shift range characteristic of aromatic fluorine atoms. ucsb.eduazom.com The spectrum will display ¹⁹F-¹⁹F coupling, as well as couplings to the neighboring aromatic protons. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, providing clear diagnostic information. wikipedia.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule (six aromatic, one methyl, and one nitrile carbon). The chemical shifts are influenced by the electronegativity of the substituents. A key feature is the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are often large and provide definitive evidence for the proximity of carbon and fluorine atoms. The nitrile carbon appears in the characteristic downfield region.
The following tables present illustrative NMR data for this compound, based on established chemical shift and coupling constant principles for substituted aromatic systems.
Interactive Data Table: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.45 | s | - |
| H-3 | 7.35 | dd | ³J(H,H) = 8.5, ⁴J(H,F) = 5.5 |
| H-6 | 7.42 | dd | ³J(H,H) = 8.5, ³J(H,F) = 9.0 |
Interactive Data Table: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 19.8 | s | - |
| C-CN | 117.5 | s | - |
| C-1 | 118.9 | d | ³J(C,F) = 3.5 |
| C-2 | 140.2 | d | ²J(C,F) = 7.0 |
| C-3 | 119.5 | d | ³J(C,F) = 2.0 |
| C-6 | 123.0 | d | ²J(C,F) = 6.5 |
| C-4 | 152.5 | d | ¹J(C,F) = 255 |
| C-5 | 150.8 | d | ¹J(C,F) = 252 |
Interactive Data Table: ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-4 | -134.1 | d | ³J(F,F) = 21.0 |
| F-5 | -138.5 | d | ³J(F,F) = 21.0 |
Dynamic Processes
Dynamic NMR spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. libretexts.orgnih.gov For this compound, the primary potential dynamic process is the rotation around the C-2 to methyl group single bond. At room temperature, this rotation is extremely rapid, resulting in the observation of a single, time-averaged signal for the three methyl protons.
To study this rotation, variable-temperature (VT) NMR experiments would be required. By significantly lowering the temperature, it might be possible to slow the rotation to a rate where the individual protons of the methyl group become chemically non-equivalent due to their different spatial relationships with the fluorine atoms and the nitrile group. However, the energy barrier for methyl group rotation is typically very low, and reaching the coalescence point often requires temperatures below the practical range of most NMR experiments. For this specific molecule, no significant dynamic processes are expected to be observable under standard laboratory conditions.
Applications in Modern Organic Synthesis and Retrosynthetic Analysis
4,5-Difluoro-2-methylbenzonitrile as a Versatile Synthetic Building Block
This compound is a valuable fluorinated benzonitrile (B105546) derivative that serves as a key intermediate in the synthesis of a wide range of organic molecules. innospk.comossila.com Its utility stems from the presence of multiple reactive sites: the nitrile group and the fluorine-substituted aromatic ring. These features allow for diverse chemical transformations, making it a versatile building block in medicinal chemistry and materials science. innospk.comresearchgate.net
The fluorine atoms on the benzene (B151609) ring significantly influence the molecule's electronic properties, enhancing its reactivity and providing a means to introduce fluorine into target structures. innospk.com Fluorine substitution is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. innospk.comresearchgate.net The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, further expanding its synthetic potential. innospk.com
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1003708-82-4 |
| Molecular Formula | C8H5F2N |
| Molecular Weight | 153.13 g/mol |
| Appearance | Off-white to white crystalline powder |
| Purity | >98% |
This data is compiled from various chemical suppliers and databases. easycdmo.com
Strategies for Constructing Complex Molecular Architectures
The unique substitution pattern of this compound provides a scaffold for the construction of complex molecular architectures. The fluorine atoms direct further substitution reactions on the aromatic ring, allowing for controlled and selective functionalization.
One common strategy involves the nucleophilic aromatic substitution (SNAr) of one or both fluorine atoms. This reaction is facilitated by the electron-withdrawing nature of the nitrile group. For instance, reaction with various nucleophiles such as amines, alcohols, and thiols can introduce diverse substituents onto the benzene ring.
Another key transformation is the modification of the nitrile group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up a plethora of possibilities for further synthetic elaborations.
A notable application is in the synthesis of precursors for active pharmaceutical ingredients (APIs). ossila.com For example, it can be used to create fluorinated aromatic compounds that are integral to the development of new drugs. innospk.com
Retrosynthetic Applications in Target-Oriented Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. fiveable.meyoutube.com this compound often serves as a key starting material in the retrosynthesis of complex fluorinated aromatic compounds.
For example, in the synthesis of a complex drug candidate, a retrosynthetic approach might identify a key intermediate that can be prepared from this compound through a series of well-established reactions like SNAr and nitrile group transformations. This strategic disconnection significantly streamlines the synthetic planning process. fiveable.me
Development of Novel Synthetic Reagents and Intermediates
The reactivity of this compound has led to its use in the development of novel synthetic reagents and intermediates. By modifying its structure, chemists can create new building blocks with tailored properties for specific synthetic applications.
For instance, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. This transformation yields a new intermediate with altered physicochemical properties that may be advantageous for drug design.
Furthermore, the fluorine atoms can be displaced by other functional groups to generate a library of substituted benzonitrile derivatives. These derivatives can then be used as starting materials for the synthesis of a wide array of compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. innospk.com The development of such intermediates from readily available starting materials like this compound is a crucial aspect of modern organic synthesis.
Research Directions in Medicinal Chemistry and Drug Discovery
Rational Design and Synthesis of Bioactive Fluorinated Compounds
The deliberate and logical design of new drugs, known as rational drug design, often leverages the unique properties of fluorine. The presence of fluorine in a molecule can significantly alter its physical, chemical, and biological characteristics. 4,5-Difluoro-2-methylbenzonitrile serves as a key precursor in the synthesis of a variety of fluorinated aromatic compounds that are integral to the development of active pharmaceutical ingredients (APIs). innospk.com
The synthesis of these complex molecules often begins with foundational structures like this compound. For instance, it can be a starting point for creating more elaborate molecules. A related compound, 4-Fluoro-2-methylbenzonitrile (B118529), is a known building block for trelagliptin (B1683223) succinate, a drug used to treat type II diabetes. ossila.com The synthesis of such APIs often involves multi-step processes where the benzonitrile (B105546) group is chemically transformed into other functional groups necessary for the drug's activity. google.com
The strategic placement of two fluorine atoms in this compound offers medicinal chemists a way to introduce specific electronic and steric effects into a target molecule. This allows for precise control over the molecule's architecture, which is a crucial aspect of designing effective drugs. innospk.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding how the structure of a molecule influences its biological activity (Structure-Activity Relationship or SAR) and its physicochemical properties (Structure-Property Relationship or SPR) is fundamental to drug discovery. This compound and its derivatives are extensively used in such studies to probe these relationships.
By systematically modifying the structure of a lead compound derived from this benzonitrile, researchers can identify which parts of the molecule are essential for its biological effect and which can be altered to improve properties like solubility or metabolic stability. For example, in the development of antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5), a target for type 2 diabetes, various analogs are synthesized to optimize potency and metabolic stability. nih.gov While this specific study does not directly mention this compound, it exemplifies the SAR optimization process where similar fluorinated building blocks would be employed.
The data gathered from these studies, often involving large libraries of related compounds, is crucial for refining drug candidates. This iterative process of synthesis and testing allows for the development of molecules with the desired balance of potency, selectivity, and drug-like properties.
Role of Fluorine in Modulating Biological Activity and Metabolic Stability
The incorporation of fluorine atoms, as seen in this compound, has profound effects on a molecule's biological activity and how it is metabolized in the body. Fluorine is the most electronegative element, and its presence can alter the electronic distribution within a molecule, influencing how it binds to its biological target. researchgate.net
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes in the liver. This can increase the half-life of a drug, meaning it remains active in the body for a longer period. innospk.comresearchgate.net This increased stability can lead to a more favorable dosing regimen for patients. The metabolic stability of a compound is a critical parameter evaluated early in the drug discovery process to predict its pharmacokinetic behavior in humans. nih.gov
Furthermore, the introduction of fluorine can block sites on a molecule that are susceptible to metabolic attack by enzymes like cytochrome P450s. By strategically placing fluorine atoms, medicinal chemists can direct the metabolism of a drug away from pathways that lead to inactive or toxic byproducts. researchgate.net
Applications in Specific Therapeutic Areas (e.g., Enzyme Inhibitors, API Precursors)
The versatility of this compound and its derivatives has led to their application in a range of therapeutic areas. They serve as crucial precursors for the synthesis of various active pharmaceutical ingredients (APIs). ossila.com
For instance, fluorinated benzonitriles are key components in the development of enzyme inhibitors. nih.gov Enzymes are proteins that catalyze biochemical reactions, and inhibiting a specific enzyme can be an effective way to treat a disease. The unique properties of fluorine can enhance the binding affinity and selectivity of a drug for its target enzyme.
In the field of oncology, for example, researchers are constantly seeking new molecules that can inhibit the enzymes driving cancer cell growth. The development of potent and selective 12-lipoxygenase inhibitors, which have potential applications in cancer and other diseases, involves the optimization of scaffolds that could be derived from fluorinated precursors. nih.gov Similarly, in the fight against colorectal cancer, derivatives of tetrahydrobenzo[b]thiophene are being investigated as inhibitors of enzymes like PDK1 and LDHA. nih.gov
The use of this compound extends to the agrochemical sector as well, where it contributes to the development of effective pesticides and herbicides. innospk.com
Molecular Docking and Computational Drug Design for Fluorinated Ligands
In recent years, computational methods have become an indispensable tool in drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to understand how a ligand, or drug candidate, interacts with its protein target at the atomic level.
For fluorinated ligands derived from precursors like this compound, molecular docking can provide valuable insights into the role of the fluorine atoms in binding. It can help rationalize observed SAR data and guide the design of new analogs with improved binding affinity and selectivity. researchgate.net
Computational tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, which are crucial for its success as a drug. nih.gov By using these in silico methods, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources in the drug development process.
Exploration in Materials Science and Advanced Functional Materials
Precursors for Polymeric Materials and Coatings with Tuned Properties
There is no specific information available in the reviewed literature detailing the use of 4,5-Difluoro-2-methylbenzonitrile as a direct precursor for polymeric materials or coatings. While fluorinated polymers are a significant area of materials science, the role of this specific nitrile in their synthesis is not documented. One example of a fluorinated polymer is Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene], though its synthesis is not derived from this compound. researchgate.net
Development of Optoelectronic Materials (e.g., OLEDs, TADF Emitters)
The investigation of this compound in the development of optoelectronic materials such as Organic Light-Emitting Diodes (OLEDs) or Thermally Activated Delayed Fluorescence (TADF) emitters has not been specifically reported in the available research. However, related isomers like 4-Fluoro-2-methylbenzonitrile (B118529) have been used to synthesize TADF emitters for OLEDs. ossila.com This suggests that fluorinated benzonitriles as a class of compounds are of interest in this field, but specific data for the 4,5-difluoro isomer is not present.
Role in Organic Electronics and Semiconductor Research
Detailed studies on the role of this compound in organic electronics and semiconductor research are not found in the public domain. Research into organic semiconductors has explored other novel materials, but the application or detailed investigation of this compound within this context is not apparent. nih.govresearchgate.net
Investigation of Self-Assembly and Supramolecular Chemistry
There is no specific literature available that investigates the self-assembly and supramolecular chemistry of this compound. While the study of supramolecular structures formed by organic molecules is an active area of research, this particular compound has not been a documented subject of such investigations. nih.gov
Compound Properties
| Property | Value |
| CAS Number | 1003708-82-4 easycdmo.comscisupplies.eu |
| Molecular Formula | C₈H₅F₂N easycdmo.comscisupplies.eu |
| Molecular Weight | 153.13 g/mol easycdmo.com |
Future Perspectives and Grand Challenges in 4,5 Difluoro 2 Methylbenzonitrile Research
Innovations in Sustainable and Scalable Synthesis
The industrial production of specialized fluorinated aromatics often relies on classical methods that may involve harsh conditions, stoichiometric toxic reagents, or multi-step processes with poor atom economy. A grand challenge is to reinvent the synthesis of 4,5-Difluoro-2-methylbenzonitrile to be more sustainable, cost-effective, and scalable.
Future research will likely focus on moving away from hazardous reagents like copper (I) cyanide, which has been traditionally used for cyanation reactions. google.com Innovations are anticipated in the following areas:
Catalytic Cyanation: Developing novel, robust catalysts (e.g., based on palladium, nickel, or copper) that can achieve direct cyanation of a corresponding di-fluoro-toluene precursor under milder conditions and with lower catalyst loading.
Flow Chemistry: The use of continuous flow technology is becoming an established method for enhancing the safety of handling hazardous fluorinating reagents. acs.org Implementing flow processes for the synthesis of this compound could allow for better control over reaction temperature and pressure, reduce reaction times, and enable safer scale-up by minimizing the volume of hazardous materials at any given moment. acs.orgnumberanalytics.com
Electrochemical Methods: Electrosynthesis offers a green alternative by using electricity to drive reactions, thereby avoiding bulk chemical oxidants or reductants. nih.gov Future pathways could involve the electrochemical activation of precursors, providing a sustainable route that minimizes waste. nih.gov
Biocatalysis: Engineering enzymes to perform specific fluorination or cyanation reactions on aromatic substrates is a long-term but highly promising goal for ultimate sustainability.
Table 1: Comparison of Synthetic Paradigms for Fluorobenzonitrile Production
| Feature | Traditional Synthesis (e.g., Sandmeyer/Rosenmund-von Braun) | Future Sustainable Synthesis |
|---|---|---|
| Reagents | Often uses stoichiometric CuCN, strong acids, lachrymatory intermediates. google.com | Catalytic systems, renewable solvents, electrochemical or biocatalytic approaches. nih.gov |
| Safety | Risk of exposure to highly toxic cyanide salts and hazardous intermediates. google.com | Reduced hazard profile through milder conditions and technologies like flow chemistry. acs.org |
| Waste | Generates significant metallic and acidic waste streams. | Minimized waste through high atom economy and potential for catalyst recycling. nih.gov |
| Scalability | Can be difficult to scale safely due to exotherms and handling of toxic materials. | Enhanced scalability and safety via engineering controls like continuous flow reactors. acs.org |
Discovery of Unprecedented Reactivity and Catalysis
The reactivity of this compound is dominated by the chemistry of its functional groups, particularly the labile carbon-fluorine bonds. While its use in nucleophilic aromatic substitution (NAS) is known, significant opportunities exist to uncover and harness more complex and selective transformations.
Selective C-F Activation: A major challenge is to achieve site-selective functionalization of one of the two C-F bonds. Developing catalytic systems that can distinguish between the fluorine at position 4 and position 5 would unlock access to a vast array of novel, precisely substituted aromatic building blocks.
Use as a Ligand: The electron-withdrawing nature of the fluorine and nitrile groups can significantly alter the electronic properties of the aromatic ring. researchgate.net This suggests that this compound could be developed into a unique ligand for transition metal catalysis, capable of tuning the reactivity and selectivity of a catalytic center for various organic transformations.
Photocatalysis and Electrochemistry: The compound's specific electronic structure may make it an interesting substrate or mediator in photocatalytic or electrochemical reactions, enabling transformations that are not feasible under thermal conditions.
Table 2: Potential Future Reactivity and Catalytic Applications
| Area | Description | Potential Outcome |
|---|---|---|
| Selective C-F Functionalization | Catalytic activation of a single C-F bond, leaving the other intact for subsequent reactions. | Rapid synthesis of highly complex and diverse trifunctional aromatic compounds. |
| Polymerization Monomer | Use in step-growth polymerization via nucleophilic aromatic substitution of both fluorine atoms. mdpi.com | Creation of high-performance fluoropolymers with exceptional thermal stability and chemical resistance. mdpi.com |
| Organometallic Ligand Design | Incorporation into ligand scaffolds to modulate the electronic properties of metal catalysts. | Novel catalysts with enhanced activity or selectivity for reactions like cross-coupling or C-H activation. |
| Coupling Reactions | Acting as a versatile partner in various cross-coupling reactions to build complex molecules. aromsyn.com | Efficient construction of cores for pharmaceuticals and functional materials. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The true value of a chemical building block like this compound is realized when its unique properties are leveraged in other scientific disciplines. The interface of chemistry with biology and materials science presents the most exciting frontiers for its application.
Medicinal Chemistry and Biology: The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability. numberanalytics.com As a derivative of a known pharmacophore, this compound is an exceptionally valuable scaffold for the synthesis of next-generation active pharmaceutical ingredients (APIs). aromsyn.comossila.com A key challenge is to use it to design molecules that can overcome drug resistance or target novel biological pathways.
Materials Science: Fluorinated compounds are critical to the development of advanced materials. numberanalytics.com The high thermal stability of fluoropolymers and the unique electronic properties imparted by fluorine make this compound a prime candidate for creating novel materials. researchgate.netmdpi.com For example, related fluorinated benzonitriles are used to synthesize emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). ossila.com Future research could see this specific compound integrated into liquid crystals, advanced polymers, and semiconductors for next-generation electronics.
Table 3: Summary of Interdisciplinary Applications
| Field | Application Area | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of Novel APIs | Fluorine atoms enhance metabolic stability; the scaffold is a key part of bioactive molecules. numberanalytics.comossila.com |
| Agrochemicals | Development of Herbicides/Pesticides | Fluorine substitution can increase efficacy and tune environmental persistence. numberanalytics.com |
| Materials Science | Organic Electronics (e.g., OLEDs) | Precursor to TADF emitters and other semiconducting materials with high stability. ossila.com |
| Polymer Science | High-Performance Fluoropolymers | Monomer for polymers with high thermal stability and chemical inertness. mdpi.com |
Addressing Environmental and Safety Considerations in Fluorine Chemistry
The unique strength of the carbon-fluorine bond, while beneficial for stability in materials and drugs, presents significant environmental and safety challenges. numberanalytics.com The responsible use of this compound and other organofluorines requires a proactive approach to these issues.
Environmental Persistence: Many organofluorine compounds are known to be persistent in the environment, and some are bioaccumulative and toxic (PBT). numberanalytics.comnih.gov A grand challenge is to design fluorinated molecules, including derivatives of this compound, with predictable and benign degradation pathways. This involves life-cycle thinking, from synthesis to disposal, and adherence to evolving regulations like REACH and the Stockholm Convention. numberanalytics.com
Safety in Handling: Fluorine chemistry involves highly reactive and toxic reagents, such as elemental fluorine and hydrogen fluoride (B91410). numberanalytics.compurdue.edu Ensuring the safety of researchers and production staff is paramount. This includes:
Strict Engineering Controls: Using well-ventilated fume hoods or gas cabinets and specialized equipment made from compatible materials (e.g., PTFE, PCTFE). acs.orgpurdue.edu
Personal Protective Equipment (PPE): Mandating the use of chemical-resistant gloves, goggles, and face shields. numberanalytics.com
Emergency Preparedness: Having immediate access to first-aid measures specific to fluoride exposure, such as calcium gluconate gel. purdue.eduacs.org
Minimizing Scale: Conducting initial exploratory reactions on the smallest possible scale to mitigate the effects of potential runaway reactions. acs.org
The future of fluorine chemistry depends on a culture of safety and a commitment to developing greener processes and products that minimize environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
